

Measuring Fenretinide and its Metabolite 4-MPR: A Detailed HPLC Application Note

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of the synthetic retinoid **Fenretinide** (N-(4-hydroxyphenyl)retinamide, 4-HPR) and its primary metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for pharmacokinetic studies, drug metabolism research, and formulation development.

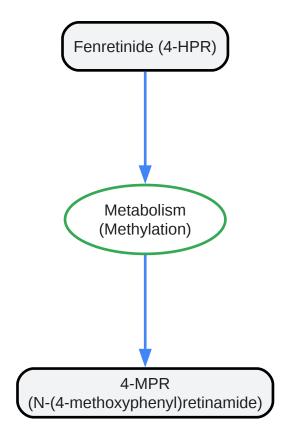
Introduction

Fenretinide is a promising synthetic derivative of vitamin A investigated for its potential in cancer prevention and treatment.[1][2] Its therapeutic efficacy is closely linked to its concentration in biological matrices, making accurate and reliable quantification essential. 4-MPR is the most abundant metabolite of **Fenretinide** in human plasma and accumulates in fatty tissues.[1] This document details established HPLC methods for the simultaneous determination of **Fenretinide** and 4-MPR in biological samples such as plasma and tissue.

Metabolic Pathway

Fenretinide is metabolized to various analogues, with 4-MPR being a significant product. The conversion involves the methylation of the hydroxyl group on the phenyl ring. Understanding this metabolic relationship is fundamental for interpreting pharmacokinetic data.





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Fig. 1: Metabolic conversion of Fenretinide to 4-MPR.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis, synthesized from validated methods in the literature.

Sample Preparation

Accurate quantification begins with efficient and reproducible extraction of the analytes from the biological matrix. Two common methods are ultrasonic extraction for tissues and protein precipitation for plasma.

1. Tissue Homogenate Preparation (Ultrasonic Extraction)

This protocol is adapted from a method for quantifying 4-HPR and 4-MPR in tissues.[3]

Materials:



- Tissue sample
- Acetonitrile (ACN)
- Internal Standard (IS) working solution (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR)
- Ultrasonic bath
- Centrifuge
- Procedure:
 - Weigh a portion of the minced tissue sample.
 - Add a specific volume of ACN and the internal standard.
 - Sonicate the mixture in an ultrasonic bath. This step is more efficient than shaking.[4]
 - Centrifuge the sample to pellet the precipitated proteins and tissue debris.
 - Collect the supernatant for HPLC analysis.
- 2. Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples and is based on methods developed for pharmacokinetic studies.

- Materials:
 - Plasma sample
 - Ethanol
 - Internal Standard (IS) working solution (e.g., 4-EPR)
 - Vortex mixer
 - Centrifuge



Procedure:

- Pipette a known volume of plasma (e.g., 25 μL) into a microtube.
- Add the internal standard solution.
- Add ethanol to precipitate plasma proteins.
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for HPLC or LC-MS/MS analysis.

HPLC and LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis of **Fenretinide** and 4-MPR, providing a comparative overview of different validated methods.

Table 1: HPLC-UV Method Parameters

Parameter	Method 1
Column	Not specified
Mobile Phase	Acetonitrile, H ₂ O, and acetic acid
Elution Mode	Isocratic
Flow Rate	Not specified
Detection	UV Absorbance at 340 nm
Internal Standard	N-(4-ethoxyphenyl)retinamide (4-EPR)
Reference	

Table 2: LC-MS/MS Method Parameters



Parameter	Method 2	Method 3
Column	Zorbax SB-C18 (3.5μm, 50x2.1mm)	Imtakt, Cadenza C18 (5μm, 150x2.0mm)
Mobile Phase	A: 0.1% formic acid in waterB: Acetonitrile	A: 0.1% formic acid in waterB: 0.1% formic acid in methanol
Elution Mode	Gradient	Gradient
Flow Rate	0.5 mL/min	0.2 mL/min
Detection	ESI-MS/MS (Positive ion mode)	MS/MS
Internal Standard	N-(4-ethoxyphenyl)retinamide (4-EPR)	Not specified
Reference		

Quantitative Data Summary

The performance of the analytical methods is summarized in the table below, highlighting the key validation parameters.

Table 3: Method Validation and Performance Data

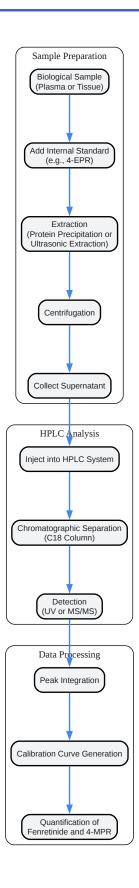
Parameter	Method 1 (HPLC-UV)	Method 2 (LC-MS/MS)
Matrix	Tissue	Human Plasma
Linearity Range	Not specified	0.2–50 ng/mL
Lower Limit of Quantification (LLOQ)	50 ng/mL (Detection Limit)	0.2 ng/mL
Accuracy	93 to 110% (Recovery)	94.92 to 105.43%
Precision (RSD)	Not specified	< 7.64%
Recovery	93 to 110%	> 90.39%
Reference		



Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.





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Fig. 2: HPLC analysis workflow for Fenretinide and 4-MPR.



Conclusion

The HPLC and LC-MS/MS methods described provide sensitive and reliable approaches for the quantification of **Fenretinide** and its major metabolite, 4-MPR, in biological matrices. The choice between a UV-based HPLC method and a more sensitive LC-MS/MS method will depend on the required lower limit of quantification and the complexity of the sample matrix. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers in the field of drug development and pharmacology.

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